4-isopropoxy-N-(2-methoxyethyl)benzamide

Description

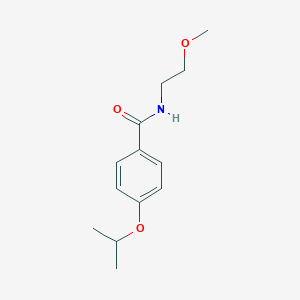

4-Isopropoxy-N-(2-methoxyethyl)benzamide is a benzamide derivative characterized by an isopropoxy substituent at the para position of the benzene ring and a 2-methoxyethyl group attached to the amide nitrogen. Its molecular formula is inferred as C₁₃H₁₉NO₃, with an approximate molecular weight of 237.25 g/mol. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs (e.g., boronic acid derivatives with methoxyethyl groups) have demonstrated histone deacetylase (HDAC) inhibitory activity, implying possible bioactivity in related pathways .

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29g/mol |

IUPAC Name |

N-(2-methoxyethyl)-4-propan-2-yloxybenzamide |

InChI |

InChI=1S/C13H19NO3/c1-10(2)17-12-6-4-11(5-7-12)13(15)14-8-9-16-3/h4-7,10H,8-9H2,1-3H3,(H,14,15) |

InChI Key |

BHXYNAUOXMGYBO-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCOC |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCOC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Key Observations :

- Hydrophobicity vs.

- Bioactivity : Methoxyethyl-containing compounds (e.g., ’s boronic acid derivative) exhibit HDAC inhibition at low micromolar concentrations, suggesting that the target compound’s methoxyethyl group may enhance interactions with enzyme active sites .

Pharmacological and Analytical Considerations

- HDAC Inhibition : The methoxyethyl group’s role in HDAC inhibition () supports the hypothesis that this compound could target similar pathways. However, the absence of direct activity data necessitates further validation.

- Differentiation Challenges: Benzamide derivatives (e.g., amisulpride, tiapride) are notoriously difficult to distinguish analytically due to structural similarities, as noted in forensic studies (). This underscores the need for advanced techniques (e.g., HRMS, NMR) to characterize the target compound .

- Synthetic Complexity : Compounds with bulkier substituents (e.g., ’s piperazinyl group) require multi-step syntheses, whereas the target compound’s simpler structure may offer easier scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.